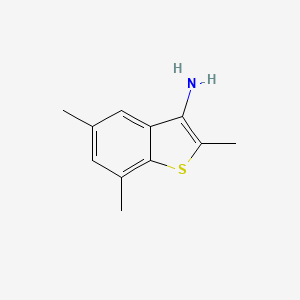

2,5,7-Trimethyl-1-benzothiophen-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

1384431-44-0 |

|---|---|

Molecular Formula |

C11H13NS |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

2,5,7-trimethyl-1-benzothiophen-3-amine |

InChI |

InChI=1S/C11H13NS/c1-6-4-7(2)11-9(5-6)10(12)8(3)13-11/h4-5H,12H2,1-3H3 |

InChI Key |

DMWSDKSXSJLTLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(S2)C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,7 Trimethyl 1 Benzothiophen 3 Amine and Analogues

Retrosynthetic Analysis of the 2,5,7-Trimethyl-1-benzothiophen-3-amine Core

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For this compound, the primary disconnection points involve the carbon-nitrogen bond of the amine and the bonds forming the fused thiophene (B33073) ring.

A logical first step is a functional group interconversion (FGI) of the C3-amino group to a more synthetically accessible precursor, such as a nitro or cyano group. ias.ac.inyoutube.com The reduction of a nitro group to an amine is a common and high-yielding transformation. ias.ac.in This leads to the precursor, 2,5,7-trimethyl-3-nitro-1-benzothiophene.

Further disconnection of the benzothiophene (B83047) ring can proceed in several ways. One common strategy involves breaking the C2-C3 and the C7a-S bonds. This approach points towards a cyclization reaction of a substituted thiophenol derivative. Specifically, a (2,4-dimethyl-6-mercaptophenyl)propan-2-one derivative could be a key intermediate, where the methyl groups at positions 5 and 7 of the target originate from a 3,5-dimethylthiophenol (B1346996) precursor.

An alternative disconnection breaks the C3-C3a and C2-S bonds, suggesting a pathway that involves the reaction of a substituted o-thioanisole with an appropriate acetylene (B1199291) derivative. nih.gov This highlights the importance of selecting appropriately substituted starting materials to achieve the desired trimethylated pattern.

Direct Synthesis Approaches to the Benzothiophene Amine System

Direct synthesis aims to construct the benzothiophene ring and introduce the amine functionality in a convergent manner.

The formation of the benzothiophene skeleton is the cornerstone of the synthesis. Various methods have been developed, often relying on the cyclization of ortho-substituted benzene (B151609) derivatives. chemicalbook.com

One effective method is the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.gov For the target compound, this would involve a starting material like 1-ethynyl-2,4-dimethyl-3-(methylthio)benzene, which upon reaction with an electrophile, would cyclize to form the 5,7-dimethylbenzothiophene core. Another powerful technique involves the reaction of ortho-silylaryl triflates with alkynyl sulfides, which can generate a wide array of substituted benzothiophenes in a single step. rsc.org Domino reactions, such as those involving o-iodoarylacetonitriles and dithioesters, also provide efficient routes to diversely substituted benzothiophenes. organic-chemistry.org

A selection of modern cyclization strategies is presented below.

| Method | Precursors | Catalyst/Reagent | Key Features | Reference |

| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, NBS, NCS | Mild conditions, introduces a functional group at C3. | nih.govorganic-chemistry.org |

| Palladium-Catalyzed C-H Arylation | Electron-enriched heteroarenes, Aryl bromides | Palladium catalyst, LiO-t-Bu | Direct functionalization of C-H bonds. | organic-chemistry.org |

| Copper-Catalyzed Thiolation Annulation | 2-Bromo alkynylbenzenes, Sodium sulfide (B99878) | CuI, TMEDA | Delivers 2-substituted benzo[b]thiophenes. | organic-chemistry.org |

| Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides | Cesium fluoride | Facile one-step synthesis of multisubstituted benzothiophenes. | rsc.org |

| Rhodium-Catalyzed Three-Component Reaction | Arylboronic acids, Alkynes, Elemental sulfur | Rhodium catalyst | High regioselectivity in thiophene annulation. | researchgate.net |

This table is interactive. You can sort and filter the data.

Directly introducing an amino group at the C3 position of the benzothiophene ring is notoriously challenging due to the electronic properties of the heterocyclic system, which favor electrophilic substitution at this position but make nucleophilic substitution difficult. nih.govle.ac.uk Functionalization at C3 often requires higher temperatures, precious metals, or the use of directing groups. researchgate.net

However, specific domino reaction protocols have been developed to achieve this transformation. An efficient methodology for synthesizing 3-amino-2-formyl-functionalized benzothiophenes involves the reaction of 2-fluorobenzonitrile (B118710) derivatives with a sulfur source. nih.gov The presence of an electron-withdrawing group on the fluorobenzonitrile facilitates the reaction, which can proceed at room temperature or with mild heating to furnish the 3-aminobenzothiophene core. nih.gov This approach represents a significant advancement in the direct amination of the benzothiophene C3 position.

The regioselective placement of the three methyl groups is critical and is most effectively controlled by the selection of the starting materials prior to the cyclization reaction. For instance, to obtain the 5,7-dimethyl substitution pattern, a precursor such as 3,5-dimethylaniline (B87155) or 3,5-dimethylthiophenol would be employed.

The C2-methyl group can be introduced in several ways. It can be part of one of the reactants in a multi-component cyclization reaction. researchgate.net Alternatively, it can be installed on a pre-formed 5,7-dimethylbenzothiophene scaffold. A common method for this is the deprotonation at the C2 position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting 2-benzothiophenyllithium intermediate with an electrophile such as methyl iodide. rsc.org This C2-lithiation is highly selective and provides a reliable method for late-stage functionalization. rsc.org

Functional Group Interconversion Pathways to this compound

Functional group interconversion (FGI) is a powerful strategy that involves creating the desired functionality from another group already present in the molecule. ias.ac.in This is often the most practical route for introducing the C3-amino group onto the benzothiophene core.

The most common FGI approach to synthesize 3-aminobenzothiophenes is through the reduction of a corresponding 3-nitrobenzothiophene. The required 2,5,7-trimethyl-3-nitro-1-benzothiophene precursor can be synthesized by electrophilic nitration of 2,5,7-trimethyl-1-benzothiophene (B98592). Electrophilic substitution on the benzothiophene ring generally favors the C3 position. chemicalbook.com

The reduction of the nitro group to a primary amine is a standard and highly efficient transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, offering flexibility in terms of reaction conditions and tolerance to other functional groups.

| Reducing Agent | Typical Conditions | Notes |

| Tin(II) chloride (SnCl₂) | HCl, Ethanol | A classic and reliable method. |

| Iron (Fe) powder | Acetic acid or NH₄Cl | Inexpensive and effective. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | Clean reaction, often high-yielding. |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Water/Methanol | Mild conditions, useful for sensitive substrates. |

This table is interactive. You can sort and filter the data.

Rearrangement Reactions (e.g., Hofmann, Curtius) for Amine Formation

Rearrangement reactions provide a powerful and direct means of converting carboxylic acid derivatives into primary amines, representing a key strategy for the synthesis of 3-aminobenzothiophenes from appropriately functionalized precursors.

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. numberanalytics.comwikipedia.org The reaction typically proceeds by treating the amide with bromine or chlorine in a strong aqueous base like sodium hydroxide. numberanalytics.comlibretexts.org The mechanism involves the in-situ formation of a hypobromite, which converts the amide to an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed in the aqueous medium to the target amine, releasing carbon dioxide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the Hofmann rearrangement of 2,5,7-trimethyl-1-benzothiophene-3-carboxamide. A key stereochemical feature is that the migration of the R-group (the benzothiophene ring) occurs with complete retention of its configuration. slideshare.net

The Curtius rearrangement offers a versatile alternative, starting from a carboxylic acid. rsc.org The process involves the thermal decomposition of an acyl azide, derived from the corresponding carboxylic acid, into an isocyanate and nitrogen gas. nih.govwikipedia.org This isocyanate intermediate is stable and can be isolated, or more commonly, reacted in situ with a nucleophile. nih.gov Trapping with water leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.org The synthesis of this compound via this route would begin with the conversion of 2,5,7-trimethyl-1-benzothiophene-3-carboxylic acid to its acyl azide, followed by thermal rearrangement and hydrolysis. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. nih.gov

| Rearrangement | Starting Material | Key Reagents | Intermediate | Product |

| Hofmann | Primary Amide | Br₂ or Cl₂, NaOH (aq) | Isocyanate | Primary Amine |

| Curtius | Carboxylic Acid | 1. Acyl Halide/Azide Salt or DPPA 2. Heat (Δ) 3. H₂O | Isocyanate | Primary Amine |

Catalytic Synthesis Protocols

Catalysis is central to the efficient and selective synthesis of complex heterocyclic systems like benzothiophenes. Both transition-metal catalysis and organocatalysis offer powerful tools for constructing the target molecule and its analogues.

Transition Metal-Catalyzed Coupling Reactions for Benzothiophene Construction

Transition metal-catalyzed reactions are a cornerstone of modern benzothiophene synthesis, enabling the formation of the heterocyclic ring through various C-S and C-C bond-forming strategies. researchgate.netdntb.gov.ua

A prevalent method involves the intramolecular cyclization or annulation of substituted precursors. For instance, copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide can produce 2-substituted benzothiophenes. rsc.orgorganic-chemistry.org Similarly, palladium-catalyzed reactions are widely used. One approach involves the C-H arylation of heteroarenes, while another achieves the direct synthesis of 2-aminobenzo[b]thiophenes via C-S bond formation using Na₂S₂O₃ as the sulfur source. dntb.gov.uaorganic-chemistry.org Iridium catalysts have also been employed in hydrogen transfer reactions of substituted benzylic alcohols to form the benzothiophene ring. organic-chemistry.org

To synthesize the 2,5,7-trimethyl-1-benzothiophene core, one could envision a palladium- or copper-catalyzed intramolecular S-arylation of an appropriately substituted enethiolate, or the coupling of a 2,4-dimethyl-6-halothiophenol with a propyne (B1212725) derivative. Microwave-assisted annulation of 2-halo-3,5-dimethylbenzonitrile with methyl thioglycolate provides a rapid, metal-free alternative route to a related 3-amino-4,6-dimethylbenzothiophene, demonstrating a pathway that could be adapted. rsc.org

Table 2.4.1: Examples of Transition Metal-Catalyzed Benzothiophene Synthesis

| Catalyst System | Substrates | Reaction Type | Reference |

|---|---|---|---|

| CuI / TMEDA | 2-bromo alkynylbenzenes, Na₂S | Thiolation Annulation | organic-chemistry.org |

| Pd(OAc)₂ | Electron-enriched heteroarenes, Aryl bromides | C-H Arylation | organic-chemistry.org |

| CuI / 1,10-phenanthroline | (2-iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acids | Ullmann C-S Coupling / Wittig | organic-chemistry.org |

| Iridium Complex | Substituted benzylic alcohols | Hydrogen Transfer | organic-chemistry.org |

Organocatalytic Methods for Asymmetric Synthesis (if applicable to related chiral amines)

While this compound is not chiral, the principles of organocatalytic asymmetric synthesis are highly relevant for producing chiral analogues, which are valuable as building blocks for pharmaceuticals. nih.gov Organocatalysis avoids the use of metals and often relies on small, chiral organic molecules to induce enantioselectivity. youtube.com

The synthesis of α-chiral primary amines is a significant area of research. nih.gov For example, chiral BINOL-derived phosphoric acids or disulfonimides can catalyze the asymmetric Hosomi-Sakurai reaction, which involves the three-component coupling of an aldehyde, a protected amine (like Fmoc-NH₂), and allyltrimethylsilane (B147118) to produce chiral homoallylic amines with high enantioselectivity. beilstein-journals.org Another approach uses chiral guanidine-amide organocatalysts, derived from L-proline, to catalyze [4+2] cycloadditions that form complex heterocyclic systems with excellent stereocontrol. rsc.org

These methodologies could be applied to synthesize chiral benzothiophene amines by starting with a prochiral benzothiophene-based substrate (e.g., a ketone or imine) or by incorporating a chiral side chain onto the benzothiophene scaffold using an organocatalytic step. beilstein-journals.orgyoutube.com

Multicomponent Reaction (MCR) Strategies for Benzothiophene-Fused Amines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. youtube.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them ideal for constructing libraries of compounds like benzothiophene-fused amines.

Several classic MCRs could be adapted for this purpose. The Strecker reaction , the first described MCR, combines an aldehyde or ketone, an amine, and a cyanide source to produce α-aminonitriles, which can be hydrolyzed to α-amino acids. nih.gov A hypothetical route could involve a 2,5,7-trimethyl-1-benzothiophene-3-one as the ketone component.

The Ugi four-component reaction (Ugi-4CR) is another powerful tool, combining a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide. youtube.comnih.gov By choosing a convertible isocyanide, the Ugi adduct can be transformed into various other functionalities, including a primary amine. A strategy for a related structure, clopidogrel, utilized an Ugi-4CR to construct the core scaffold. nih.gov One could envision a reaction between a 2-mercaptobenzaldehyde (B1308449) derivative, an amine, an isocyanide, and a carboxylic acid that proceeds via an initial condensation followed by cyclization to build the benzothiophene-fused amine structure in a single pot.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of benzothiophenes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Key green strategies applicable to the synthesis of the target compound include:

Catalyst-Free Reactions: Developing synthetic routes that eliminate the need for, particularly, heavy-metal catalysts reduces cost and toxicity. A highly efficient, transition-metal-free synthesis of 2-substituted benzothiophenes has been demonstrated from o-halovinylbenzenes and potassium sulfide. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. The rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate is a prime example of this energy-efficient approach. rsc.org

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents is a core tenet of green chemistry. mdpi.commdpi.com Iodine-catalyzed cascade reactions of thiophenols with alkynes have been achieved under solvent-free conditions to produce benzothiophenes. organic-chemistry.org

One-Pot Reactions and Atom Economy: Multicomponent reactions (Section 2.5) and tandem or domino reaction sequences are inherently greener as they reduce the number of workup and purification steps, saving solvents and energy. A metal-free, one-pot annulation using an interrupted Pummerer reaction has been developed for benzothiophene synthesis. dntb.gov.ua

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally sustainable.

Chemical Reactivity and Derivatization Studies of 2,5,7 Trimethyl 1 Benzothiophen 3 Amine

Reactions at the Amine Functional Group

The primary amine (-NH₂) group attached to the C3 position of the benzothiophene (B83047) ring is a potent nucleophile and a key handle for synthetic modifications. Its reactivity is characteristic of aromatic amines, allowing for a wide range of derivatization strategies.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of 2,5,7-trimethyl-1-benzothiophen-3-amine can readily participate in N-alkylation and N-acylation reactions. N-alkylation involves the formation of a new carbon-nitrogen bond with alkylating agents, typically alkyl halides, to yield secondary or tertiary amines.

N-acylation, including N-arylation, is a common transformation for primary amines. For instance, in studies on the related compound methyl 3-amino-1-benzothiophene-2-carboxylate, efficient copper-catalyzed N-arylation has been demonstrated. mdpi.comresearchgate.net This cross-coupling reaction with various aryl iodides proceeds in the presence of a copper(I) iodide catalyst, a ligand such as L-proline, and a base like cesium carbonate, affording N-aryl derivatives in good yields. mdpi.comresearchgate.netresearchgate.net It is expected that this compound would undergo similar N-arylation reactions, providing access to a diverse library of N-substituted derivatives.

Table 1: Representative Conditions for N-Arylation of an Analogous 3-Aminobenzothiophene Derivative mdpi.comresearchgate.net

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Iodobenzene | CuI | L-proline | Cs₂CO₃ | Dioxane | 58% |

| 1-Iodo-4-nitrobenzene | CuI | L-proline | Cs₂CO₃ | Dioxane | 85% |

| 1-Iodo-4-methoxybenzene | CuI | L-proline | Cs₂CO₃ | Dioxane | 63% |

| 2-Iodothiophene | CuI | L-proline | Cs₂CO₃ | Dioxane | 75% |

Formation of Imines and Related Condensation Products with Carbonyl Compounds

As a primary amine, this compound is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under neutral or mildly acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond (C=N) and serves as a versatile intermediate for further synthetic transformations.

Diazotization and Transformations of Diazonium Salts

The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic synthesis. The diazotization of this compound would be achieved by treating it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

This reaction would yield the corresponding 2,5,7-trimethyl-1-benzothiophen-3-diazonium salt. These diazonium salts are highly valuable synthetic intermediates, although often unstable at higher temperatures. They can be readily converted into a wide array of functional groups through Sandmeyer-type reactions. For example, a study on the analogous methyl 3-amino-1-benzothiophene-2-carboxylate showed that its diazonium salt, when treated with potassium iodide (KI), smoothly produces the 3-iodo derivative. mdpi.com This suggests that the diazonium salt of this compound could be similarly transformed into various halo-, cyano-, or hydroxyl-substituted benzothiophenes.

Sulfonamide Formation

The amine group of this compound can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (e.g., pyridine) to form sulfonamides. This reaction, known as sulfonylation, is a robust method for creating stable derivatives. The resulting sulfonamide linkage is a key structural motif in many medicinally important compounds. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the base serving to neutralize the hydrochloric acid byproduct.

Amide Derivatives from Carboxylic Acid Derivatives

Amide bond formation is a cornerstone of organic synthesis. This compound can be readily converted into a wide variety of amide derivatives. The most common method involves reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. This nucleophilic acyl substitution reaction is typically rapid and high-yielding. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine.

Reactions of the Benzothiophene Ring System

The benzothiophene core is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring. In unsubstituted benzothiophene, electrophilic attack preferentially occurs at the electron-rich C3 position. chemicalbook.com However, in this compound, the C3 position is blocked.

The reactivity of the ring is strongly influenced by the powerful activating effect of the 3-amino group. As an electron-donating group, the amine directs incoming electrophiles to the ortho and para positions relative to itself. In this specific molecule, the ortho position is C2 and the para position is C4. The methyl groups at C5 and C7 are also weak activating groups that direct to their respective ortho and para positions.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to occur primarily at the C2 and C4 positions of the benzothiophene ring. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with the C2 position often being highly favored due to the strong directing ability of the adjacent amino group. Studies on related benzothienobenzothiophene systems have also shown a preference for substitution at the 2-position. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5,7 Trimethyl 1 Benzothiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for identifying the types and number of protons and carbon atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,5,7-Trimethyl-1-benzothiophen-3-amine is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the three methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons. Aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns revealing their positions on the benzene (B151609) ring. chemicalbook.com The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The three methyl groups (at positions 2, 5, and 7) are expected to appear as sharp singlets in the upfield region (δ 2.0-2.5 ppm), with slight variations in their chemical shifts due to their different locations on the benzothiophene (B83047) core. capes.gov.br

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the carbon atoms of the benzothiophene core, the three methyl groups, and the carbon atom bearing the amine group. Aromatic and heteroaromatic carbons typically resonate between δ 110-160 ppm. rsc.orgnih.gov The carbon attached to the amine group (C3) would be influenced by the nitrogen's electronegativity. The methyl carbons will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.2-7.4 | - |

| H6 | ~7.0-7.2 | - |

| NH₂ | Broad, variable | - |

| 2-CH₃ | ~2.4-2.6 | ~15-20 |

| 5-CH₃ | ~2.3-2.5 | ~20-25 |

| 7-CH₃ | ~2.3-2.5 | ~20-25 |

| C2 | - | ~140-145 |

| C3 | - | ~120-125 |

| C3a | - | ~135-140 |

| C4 | - | ~125-130 |

| C5 | - | ~130-135 |

| C6 | - | ~120-125 |

| C7 | - | ~130-135 |

| C7a | - | ~135-140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and elucidating the spatial arrangement of the molecule. nih.govscribd.comlibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. scribd.comnih.gov For this compound, COSY would show correlations between adjacent aromatic protons (H4 and H6), helping to confirm their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. scribd.comyoutube.com This is invaluable for assigning the ¹³C signals based on the known ¹H assignments. For instance, it would link the methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). scribd.comyoutube.com This experiment is key to piecing together the entire molecular framework. For example, correlations would be expected between the methyl protons and the adjacent ring carbons, and between the aromatic protons and neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. In this case, NOESY could reveal through-space interactions between the amine protons and adjacent protons on the thiophene (B33073) ring or the 2-methyl group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sanih.gov

Identification of Characteristic Vibrational Modes of the Benzothiophene Ring

The benzothiophene ring system has a set of characteristic vibrational frequencies. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-S stretching vibration within the thiophene ring is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. iosrjournals.org

Analysis of Amine and Methyl Group Vibrations

The amine (NH₂) group will exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The methyl (CH₃) groups will show symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Raman spectroscopy is complementary to IR spectroscopy. ksu.edu.sa While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. nih.gov Therefore, the C=C and C-S bonds of the benzothiophene ring system are expected to show strong signals in the Raman spectrum. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 | 1400-1600 |

| Thiophene C-S | Stretching | 600-800 | 600-800 |

| Amine N-H | Stretching | 3300-3500 | Weak |

| Amine N-H | Bending | ~1600 | Weak |

| Methyl C-H | Stretching | 2850-2960 | 2850-2960 |

| Methyl C-H | Bending | 1375, 1450 | 1375, 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. libretexts.orgwikipedia.org For this compound (C₁₁H₁₃NS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

The fragmentation pattern in the mass spectrum offers clues about the structure. Common fragmentation pathways for benzothiophenes involve the loss of the thiophene ring components or substituents. nih.govnih.gov For this molecule, fragmentation could involve the loss of a methyl group ([M-15]⁺), the amine group ([M-16]⁺), or other characteristic fragments arising from the cleavage of the benzothiophene ring. The presence of a nitrogen atom will result in a molecular ion with an odd nominal mass, which is a useful diagnostic tool. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.commdpi.combiointerfaceresearch.com For this compound, this technique would be crucial for confirming its molecular formula.

The nominal molecular weight of the compound is calculated based on the most common isotopes of its constituent elements (C=12, H=1, N=14, S=32). However, the exact mass, as determined by HRMS, accounts for the precise mass of the most abundant isotopes. The expected precise mass can be calculated and then compared to the experimental value, typically with a mass accuracy of less than 5 ppm, to confirm the elemental formula.

Table 1: Calculated Molecular Weight of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NS |

| Nominal Mass | 191 u |

| Monoisotopic Mass | 191.07687 u |

| Elemental Composition | Carbon: 69.07%, Hydrogen: 6.85%, Nitrogen: 7.32%, Sulfur: 16.76% |

The experimentally determined monoisotopic mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to align closely with the calculated value of 191.07687 u, thereby validating the molecular formula C₁₁H₁₃NS. biointerfaceresearch.com

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z of 191. Due to the presence of a single nitrogen atom, this molecular ion peak will conform to the nitrogen rule, exhibiting an odd integer mass. iosrjournals.org

The fragmentation of the parent molecule is predictable based on the established fragmentation pathways for benzothiophenes and aromatic amines. researchgate.netnih.govnih.gov

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: A dominant fragmentation pathway for amines involves the cleavage of the bond alpha to the nitrogen atom. nih.gov In this case, cleavage of the C2-C3 bond is unlikely as it is part of the aromatic thiophene ring. However, fragmentation of the benzothiophene ring itself is a more probable event.

Loss of Methyl Group: The presence of three methyl groups provides a likely fragmentation pathway involving the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 176 ([M-15]⁺). This fragment would be a trimethyl-benzothiophenyl radical cation.

Thiophene Ring Opening and Rearrangements: Benzothiophenes are known to undergo complex rearrangements upon ionization. researchgate.net This could involve the cleavage of the thiophene ring, potentially leading to the loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing fragments.

Loss of HCN: A common fragmentation pathway for aromatic amines involves the elimination of a neutral molecule of hydrogen cyanide (HCN), which would result in a peak at m/z 164 ([M-27]⁺).

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 191 | [C₁₁H₁₃NS]⁺ | Molecular Ion ([M]⁺) |

| 176 | [C₁₀H₁₀NS]⁺ | Loss of a methyl radical (•CH₃) from the parent ion |

| 164 | [C₁₀H₁₁S]⁺ | Loss of hydrogen cyanide (HCN) from the parent ion |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from the benzothiophene core and modified by the auxochromic amine group.

The benzothiophene system itself exhibits characteristic π → π* transitions. The addition of an amino group at the 3-position, which acts as a strong electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiophene. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Analogous aromatic amines like aniline (B41778) show absorption maxima around 230 nm and 280 nm. researchgate.net Similarly, substituted aminobenzothiazoles, which are structurally related, absorb in the range of 300-460 nm. Therefore, it is anticipated that this compound will display strong absorption bands in the near-UV region.

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Expected λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~220-250 nm | π → π | Benzene ring of the benzothiophene system |

| ~280-350 nm | π → π | Extended conjugation of the entire benzothiophene-amine system |

| >350 nm | n → π* | Transition involving the non-bonding electrons of the sulfur and nitrogen atoms |

The exact positions of these maxima would be influenced by the solvent polarity. The compound is also expected to exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (Stokes shift), a property that could be explored for potential applications in materials science.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline forms)

Key structural parameters that would be elucidated include:

The planarity of the benzothiophene ring system.

The geometry around the nitrogen atom of the amine group.

The bond lengths of the C-S, C-N, and C-C bonds within the heterocyclic system.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, and potential π-π stacking between the aromatic rings.

Table 4: Hypothetical Crystallographic Data Table (Illustrative)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | e.g., P2₁/c or P-1 |

| Unit Cell Dimensions | To be determined experimentally |

| Key Bond Lengths (Å) | C-S: ~1.7-1.8 Å; C-N: ~1.4 Å |

| Key Bond Angles (°) | C-S-C: ~90-95° |

| Intermolecular Interactions | N-H···S or N-H···N hydrogen bonds, π-π stacking |

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational and Theoretical Investigations of 2,5,7 Trimethyl 1 Benzothiophen 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. researchgate.net For 2,5,7-trimethyl-1-benzothiophen-3-amine, these calculations provide fundamental insights into its molecular structure and electronic character.

The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface. For this compound, this process involves the systematic exploration of various conformations, particularly concerning the orientation of the amine group relative to the benzothiophene (B83047) ring system.

The geometry is typically optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The resulting optimized structure would confirm the planarity of the benzothiophene core, which is a fusion of a benzene (B151609) and a thiophene (B33073) ring. ijpsjournal.com The amine group and the three methyl groups are substituents on this core. The conformational analysis would focus on the rotational barrier of the C-N bond of the amine group and the C-C bonds of the methyl groups. The final optimized geometry corresponds to the conformation with the lowest electronic energy.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (thiophene ring) | ~1.75 Å |

| Bond Length | C-N (amine group) | ~1.40 Å |

| Bond Angle | C-S-C (thiophene ring) | ~92.0° |

| Dihedral Angle | H-N-C3-C2 | ~180° (anti-periplanar) |

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

Theoretical calculations reveal that the HOMO is likely localized on the benzothiophene ring system and the nitrogen atom of the amine group, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic rings. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability.

Table 2: Calculated Electronic Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Band Gap | 4.25 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, indicating their susceptibility to electrophilic attack. Regions of positive potential (colored blue) would be located around the hydrogen atoms of the amine group, suggesting these as sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions.

Prediction and Correlation of Spectroscopic Data

Computational methods are also employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

The calculated ¹H NMR chemical shifts would predict distinct signals for the protons of the methyl groups, the aromatic protons on the benzene ring, and the protons of the amine group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the benzothiophene core and the methyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 |

| ¹H (CH₃) | 2.3 - 2.6 |

| ¹H (NH₂) | ~4.5 |

| ¹³C (Aromatic) | 120 - 140 |

| ¹³C (CH₃) | 15 - 20 |

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the theoretical spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. ijpsjournal.com

For this compound, the predicted vibrational spectrum would show characteristic bands for the N-H stretching of the amine group, the C-H stretching of the aromatic and methyl groups, and the vibrations of the benzothiophene skeleton.

Table 4: Predicted Major Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3400 - 3500 | Amine N-H stretch |

| ν(C-H) aromatic | ~3050 - 3150 | Aromatic C-H stretch |

| ν(C-H) methyl | ~2850 - 3000 | Methyl C-H stretch |

| ν(C=C) | ~1500 - 1600 | Aromatic ring stretching |

| ν(C-S) | ~700 - 800 | Thiophene C-S stretch |

Simulation of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule provides crucial insights into its electronic structure and the transitions between different electronic states. Computational quantum chemistry offers powerful tools to simulate these spectra, providing a theoretical complement to experimental techniques like UV-Vis spectroscopy. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for calculating excited-state properties and simulating electronic absorption spectra. researchgate.netiau.ir This method can predict the absorption maxima (λmax) and the nature of the corresponding electronic transitions.

The simulation process typically involves first optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set. Subsequently, TD-DFT calculations are performed on the optimized geometry to obtain the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. The choice of functional, such as B3LYP, CAM-B3LYP, or ωB97XD, and basis set, like 6-311++G(d,p), is critical for achieving accuracy. researchgate.netmdpi.com The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions of spectra in solution. researchgate.net

For this compound, the electronic transitions are expected to be dominated by π → π* and n → π* transitions. The π → π* transitions typically have high oscillator strengths and correspond to the excitation of an electron from a bonding π-orbital to an antibonding π-orbital within the aromatic benzothiophene system. The n → π transitions, involving the non-bonding lone pair electrons on the nitrogen and sulfur atoms, are generally weaker. The primary absorption bands would likely arise from transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are delocalized over the benzothiophene core. mdpi.com

Below is an illustrative data table of simulated electronic absorption data for this compound, as would be predicted by TD-DFT calculations.

Table 1: Simulated Electronic Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (88%) |

Note: This data is illustrative and represents typical values obtained from TD-DFT calculations for similar aromatic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. This allows for a deeper understanding of reaction kinetics and selectivity.

Transition State Characterization for Key Synthetic Steps

A key application of computational chemistry in synthesis is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating and characterizing the TS allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

The synthesis of substituted benzothiophenes often involves cyclization reactions. nih.gov For instance, a plausible synthetic route to the 2,5,7-trimethyl-1-benzothiophene (B98592) core could involve an intramolecular cyclization. Computational methods can be used to model this key step, identifying the transition state and calculating its energy relative to the starting material. This information is vital for predicting reaction feasibility and optimizing reaction conditions. The calculated activation energy provides a quantitative measure of the kinetic barrier of the reaction.

Below is a hypothetical data table showing calculated activation energies for a key cyclization step in the formation of a benzothiophene derivative.

Table 2: Calculated Activation Energies for a Hypothetical Cyclization Step

| Reaction Step | Computational Method | Basis Set | Calculated Ea (kcal/mol) |

|---|---|---|---|

| Intramolecular Cyclization | DFT (B3LYP) | 6-31G(d) | 25.8 |

Note: This data is illustrative. The values represent typical activation energies for such reaction steps and would be determined through transition state search algorithms followed by frequency calculations.

Energetic Profiles of Derivatization Reactions

The amine group at the 3-position of 2,5,7-trimethyl-1-benzothiophene is a prime site for derivatization, allowing for the synthesis of a wide array of new compounds with potentially interesting biological or material properties. Computational modeling can be used to predict the energetic profiles of these derivatization reactions, such as acylation, alkylation, or sulfonylation.

Table 3: Calculated Reaction Energies for Hypothetical Derivatization Reactions of this compound

| Reaction | Reactant 2 | Product | ΔE (kcal/mol) |

|---|---|---|---|

| Acetylation | Acetyl Chloride | N-acetyl derivative | -15.2 |

| Methylation | Methyl Iodide | N-methyl derivative | -8.5 |

Note: This data is illustrative and represents plausible reaction energies calculated using DFT methods. Negative values indicate an exothermic and thermodynamically favorable reaction.

Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Intermolecular interactions are the non-covalent forces that govern how molecules interact with each other. These interactions are fundamental to understanding the physical properties of a compound, its crystal structure, and its interactions with biological targets. nih.gov For this compound, the key intermolecular interactions expected are hydrogen bonding and π-π stacking.

The primary amine group (-NH2) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). These hydrogen bonds can lead to the formation of well-ordered supramolecular structures, such as dimers or extended networks, in the solid state. nih.gov

The fused aromatic ring system of the benzothiophene core is electron-rich and can participate in π-π stacking interactions. libretexts.orgmdpi.com In this type of interaction, the planar aromatic rings of two molecules stack on top of each other, typically in a parallel-displaced or T-shaped arrangement, to maximize attractive electrostatic and dispersion forces. libretexts.org The presence of the methyl groups on the benzene ring can influence the geometry and strength of these stacking interactions.

Computational methods, such as those based on Symmetry-Adapted Perturbation Theory (SAPT) or high-level DFT with dispersion corrections (e.g., DFT-D3), can be used to quantify the strength of these non-covalent interactions. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govresearchgate.net

Table 4: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H···N | -3 to -6 | Formation of dimers and chains |

| π-π Stacking | Benzothiophene rings | -2 to -5 | Crystal packing, stabilization of aggregates |

Note: The interaction energies are typical estimated ranges for these types of non-covalent interactions in similar molecular systems and are for illustrative purposes.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 2,5,7-Trimethyl-1-benzothiophen-3-amine

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research could focus on creating novel synthetic pathways to this compound that are not only high-yielding but also adhere to the principles of green chemistry. mdpi.com While specific routes to this exact amine are not widely reported, strategies for synthesizing related benzothiophene (B83047) structures can be adapted and optimized.

Key areas for research include:

Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation can significantly improve efficiency. An amine-promoted three-component domino strategy could be explored, which has been successful for synthesizing other complex benzothiophene derivatives. researchgate.net

Catalyst-Free Synthesis: Investigating catalyst-free conditions, such as those utilizing in-situ generated intermediates like benzyne, could offer a sustainable alternative to metal-catalyzed processes. researchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents like water, microwave-assisted synthesis, or visible-light-promoted reactions could reduce the environmental footprint of the synthesis. mdpi.com For instance, the condensation of a suitably substituted 2-aminothiophenol (B119425) derivative with an appropriate partner could be a viable green approach. mdpi.com

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Relevant Precedent |

|---|---|---|

| Domino Condensation | High atom economy, reduced workup steps, rapid assembly of molecular complexity. | Synthesis of benzothiophene-fused N-heterocycles via three-component domino reactions. researchgate.net |

| Benzyne Insertion | Avoidance of transition metal catalysts, mild reaction conditions. | Catalyst-free synthesis of benzothiophen-3-ones from arynes. researchgate.net |

| Visible-Light Photoredox Catalysis | Use of renewable energy source, mild reaction conditions, high functional group tolerance. | Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. mdpi.com |

Exploration of Undiscovered Reactivity Patterns of the Compound

The amine group at the C3 position of the benzothiophene ring is a key handle for a multitude of chemical transformations. A systematic exploration of its reactivity is essential to unlock its full potential as a building block in organic synthesis.

Future studies could investigate:

Derivatization of the Amine Group: Standard amine reactions such as acylation, alkylation, and sulfonylation could be explored to create a library of derivatives.

Participation in Cyclization Reactions: The amine can act as a nucleophile in intramolecular or intermolecular cyclizations to form novel fused heterocyclic systems. For example, a reaction analogous to the Friedländer annulation, which has been used with 3-amino-2-formyl benzothiophenes to create benzothieno[3,2-b]pyridines, could be a fruitful avenue. nih.gov

Metal-Catalyzed Cross-Coupling: The N-H bond could be a site for modern cross-coupling reactions to form C-N bonds, linking the benzothiophene core to other aromatic or aliphatic fragments.

Use in the van Leusen Imidazole (B134444) Synthesis: This transformation could be applied to generate novel benzothiophene-fused imidazole systems, which are important scaffolds in medicinal chemistry. nih.gov

Table 2: Proposed Reactivity Studies

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Friedländer Annulation | Formation of benzothiophene-fused pyridines. | Access to novel polycyclic aromatic systems with potential electronic or biological activity. nih.gov |

| Buchwald-Hartwig Amination | Formation of C-N bonds with various aryl partners. | Creates a diverse library of N-aryl derivatives for screening. |

| van Leusen Reaction | Synthesis of benzothiophene-fused imidazoles. | Provides entry to a class of heterocycles with known pharmacological importance. nih.gov |

Application of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, the use of advanced, real-time analytical methods is crucial. In-situ monitoring provides a window into the reaction as it happens, revealing transient intermediates, reaction kinetics, and mechanistic details that are often missed by traditional offline analysis. mt.com

Emerging techniques that could be applied include:

ReactIR™ (In-situ FTIR): This technology can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic infrared absorptions. It is particularly useful for understanding reaction initiation, progression, and endpoint, even in complex mixtures. mt.com

In-situ NMR and Raman Spectroscopy: These methods provide complementary structural information, helping to identify key species and elucidate reaction mechanisms.

Process Analytical Technology (PAT): Integrating these techniques into a PAT framework allows for the development of robust and well-understood chemical processes, ensuring safety and reproducibility upon scale-up. mt.com The need to understand reaction mechanisms in situ is a growing area of interest, especially for complex systems. rsc.org

Integration of Machine Learning and AI in the Design and Synthesis of Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules and materials. rsc.org These computational tools can be leveraged to explore the chemical space around this compound.

Opportunities in this area include:

De Novo Design: ML models can be trained on large datasets of known molecules to design novel derivatives of the target compound with optimized properties, such as predicted biological activity or specific material characteristics. rsc.org

Property Prediction: AI algorithms can predict various physicochemical and biological properties (e.g., solubility, toxicity, receptor binding affinity) for virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.

Synthetic Route Prediction: Retrosynthesis software powered by AI can propose viable and efficient synthetic routes to target derivatives, saving significant time and resources in the lab.

Reaction Optimization: ML can be used to build models from experimental data to predict reaction outcomes (e.g., yield) and optimize reaction conditions (e.g., temperature, catalyst loading, time).

Table 3: Potential Applications of AI/ML in Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Generative Models | Design new derivatives with desired properties. | Accelerates the discovery of lead compounds for drug discovery or materials science. rsc.orgijpsjournal.com |

| QSAR Modeling | Predict biological activity or toxicity. | Reduces the number of compounds that need to be synthesized and tested experimentally. |

| Retrosynthesis Planners | Propose efficient synthetic pathways. | Streamlines the process of chemical synthesis planning. |

Broadening the Scope of Applications in Emerging Areas of Chemical Science

The benzothiophene scaffold is a privileged structure found in numerous pharmaceuticals and functional materials. nih.govijpsjournal.com The specific trimethylated pattern of this compound, combined with the 3-amino group, offers unique opportunities in several emerging fields.

Potential application areas to be explored:

Medicinal Chemistry: Benzothiophene derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govijpsjournal.com Derivatives of the title compound could be synthesized and screened for activity against various therapeutic targets.

Organic Electronics: The π-conjugated system of the benzothiophene core makes it an attractive building block for organic electronic materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amine group can be used to tune electronic properties or as an anchoring point for further functionalization. mdpi.com

Chemical Sensors and Dyes: The chromophoric benzothiophene system could be functionalized to create novel chemosensors or fluorescent dyes. The amine group can act as a binding site for analytes or as a key part of a donor-π-acceptor chromophore. mdpi.com

Q & A

Q. How can the structural purity of 2,5,7-Trimethyl-1-benzothiophen-3-amine be confirmed experimentally?

Methodological Answer: Structural purity is typically confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Complementary techniques include ¹H/¹³C NMR spectroscopy to verify substituent positions and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystalline samples, ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters .

| Technique | Purpose | Key Parameters |

|---|---|---|

| SC-XRD | Confirm 3D structure | R-factor < 5%, bond length/angle accuracy |

| NMR | Validate substituent positions | Chemical shifts (δ), coupling constants (J) |

| HRMS | Molecular weight verification | Mass accuracy < 3 ppm |

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) . Use fume hoods for synthesis, nitrile gloves , and PPE (lab coat, goggles). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Q. What synthetic routes are available for this compound?

Methodological Answer: Common routes include:

- Friedel-Crafts alkylation of benzothiophene derivatives with methyl halides.

- Buchwald-Hartwig amination for introducing the amine group. Optimize yields by adjusting reaction conditions (e.g., temperature, catalyst loading).

| Route | Catalyst | Yield Range | Challenges |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 40–60% | Over-alkylation |

| Buchwald-Hartwig | Pd(dba)₂ | 50–75% | Air sensitivity |

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in methyl groups) be resolved during structural refinement?

Methodological Answer: Use SHELXL’s PART instructions to model disorder, applying ISOR restraints to limit thermal motion . Validate with difference Fourier maps and cross-check with DFT calculations to ensure energy-minimized conformers.

Q. What methodological frameworks are suitable for analyzing the compound’s interaction with biological macromolecules?

Methodological Answer: Employ molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity studies. For dynamic interactions, use molecular dynamics (MD) simulations (GROMACS) . Validate experimentally via isothermal titration calorimetry (ITC) .

| Method | Application | Output Metrics |

|---|---|---|

| Molecular Docking | Binding poses | Binding energy (ΔG) |

| SPR | Real-time kinetics | KD, kon/koff |

| ITC | Thermodynamics | ΔH, ΔS |

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?

Methodological Answer: Perform solvent-effect DFT calculations (Gaussian 16) to simulate NMR shifts in explicit solvents. Cross-validate with COSY/NOESY experiments to resolve stereochemical ambiguities. For discrepancies, consider dynamic effects (e.g., rotamers) or impurity contributions .

Q. What advanced strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer: Use flow chemistry to control reaction kinetics and reduce side reactions. Implement DoE (Design of Experiments) to optimize parameters like residence time and reagent stoichiometry. Characterize byproducts via LC-MS/MS and adjust catalysts (e.g., switch from Pd to Ni for selective amination).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.